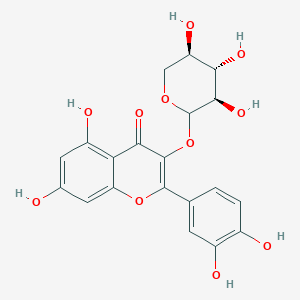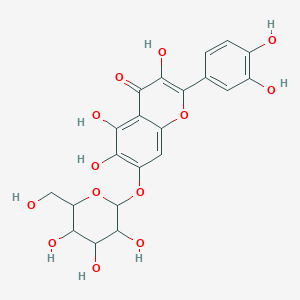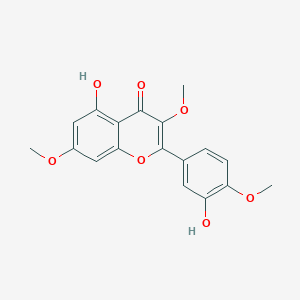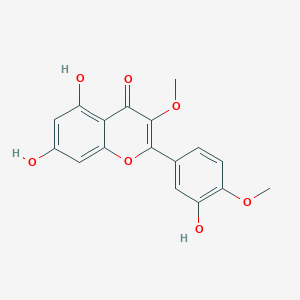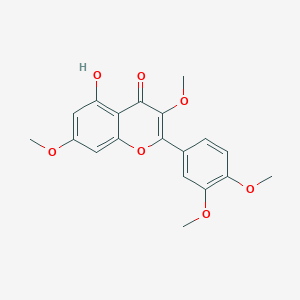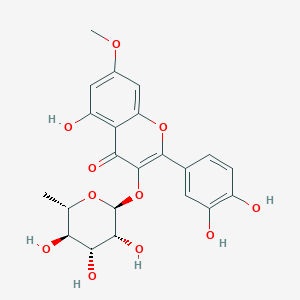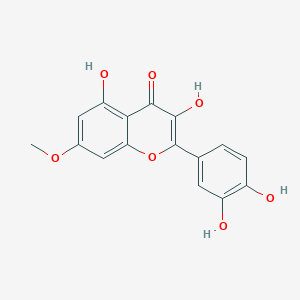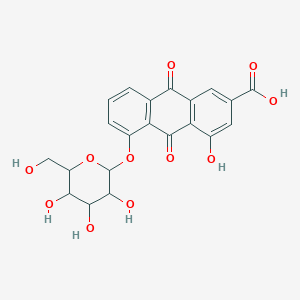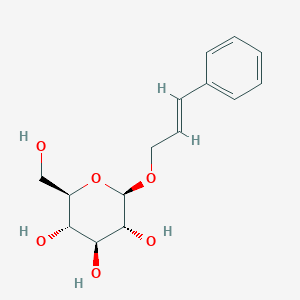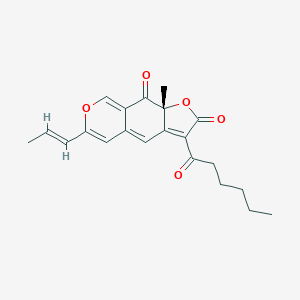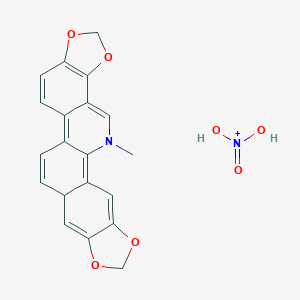
Sanguinarine nitrate
Übersicht
Beschreibung
This compound is known for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Sanguinarine nitrate exists in both cationic iminium and neutral alkanolamine forms, with the iminium ion being particularly effective in binding to DNA and RNA .
Wirkmechanismus
Target of Action
Sanguinarine nitrate primarily targets the Na±K±ATPase transmembrane protein . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes . This compound also forms strong complexes with nucleic acids , which is considered a significant determinant for its therapeutic action, particularly its anticancer activity .
Mode of Action
This compound interacts with its targets in several ways. It kills animal cells by acting on the Na±K±ATPase transmembrane protein . It also undergoes photochemical changes and forms strong complexes with nucleic acids . This interaction with nucleic acids is considered one of the important determinants for its therapeutic action, particularly its anticancer activity .
Biochemical Pathways
This compound affects multiple biochemical pathways. It interferes with the fungus cAMP-mediated signaling pathways, which could explain its antifungal effects . It also inhibits energy metabolism, interferes with nucleic acid biosynthesis, and blocks L-Ara4N-related PMB resistance . Furthermore, it has been suggested that the AKT/PI3K signaling pathway is one of the key mechanisms behind this compound-induced cell cycle arrest and death .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been evaluated using computational methods . .
Result of Action
This compound has broad-spectrum pharmacological properties, including antimicrobial, antifungal, anti-tumor, anti-oxidative, and anti-inflammatory effects . It induces cell cycle arrest and triggers apoptosis in various cancer cells . It also reduces the bacterial burden in the intestine, enhancing innate immunity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photochemical properties may be affected by light exposure . Additionally, the presence of other compounds, such as 1-(1-naphthylmethyl)-piperazine (NMP), a classical efflux pump inhibitor, can strengthen the antibacterial activity of sanguinarine . More research is needed to fully understand how different environmental factors influence the action of this compound.
Biochemische Analyse
Biochemical Properties
Sanguinarine nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activities of a wide variety of enzymes . It also binds to functional proteins like serum albumins, lysozyme, and hemoglobin . The nature of these interactions is primarily through non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in human hepatocellular carcinoma cells by inhibiting the Akt signaling pathway and elevating the reactive oxygen species (ROS) .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to bind to DNA and RNA where only the iminium ion binds .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that short-term exposure to this compound at the oocyte stage causes a long-term deleterious impact on subsequent embryonic development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, mice were infected with cercariae and treated by gavage with this compound (5 mg/kg/day, in a single dose or two doses of 2.5 mg/kg every 12 h for 5 consecutive days). The study found that this compound reduces the total worm load and female worms at different stages of infection .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. According to the possible metabolic pathways deduced in a study, this compound was mainly metabolized through reduction, oxidation, demethylation, hydroxylation, and glucuronidation .
Subcellular Localization
Some studies suggest that enzymes involved in the biosynthesis of this compound are distributed between the smooth endoplasmic reticulum (SER), both inside in the lumen and membrane-bound, and the cytosol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sanguinarine nitrate can be synthesized through the extraction of sanguinarine from the rhizomes of Sanguinaria canadensis, followed by its conversion to the nitrate form. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate sanguinarine from the plant material . The isolated sanguinarine is then reacted with nitric acid to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Sanguinaria canadensis using advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction . These methods enhance the yield and purity of the extracted sanguinarine, which is subsequently converted to its nitrate form through controlled chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Sanguinarine nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of sanguinarine, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Sanguinarine nitrate has a wide range of scientific research applications:
Chemistry:
- Used as a reagent in organic synthesis to produce various derivatives with potential biological activities .
Biology:
- Studied for its ability to bind to DNA and RNA, making it a valuable tool in molecular biology research .
Medicine:
- Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells .
- Explored for its antimicrobial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
Industry:
Vergleich Mit ähnlichen Verbindungen
Chelerythrine: Similar to sanguinarine, chelerythrine exhibits antimicrobial and anticancer properties.
Chelidonine: Known for its antispasmodic and anticancer activities.
Uniqueness: Sanguinarine nitrate is unique due to its strong DNA and RNA binding properties, which contribute to its potent biological activities . Additionally, its ability to induce apoptosis through multiple pathways makes it a promising candidate for anticancer research .
Eigenschaften
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.NO3/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;2-1(3)4/h2-8H,9-10H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKBIPRGKKUAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2447-54-3 (Parent) | |
| Record name | Sanguinarine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80197184 | |
| Record name | Sanguinarine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4752-86-7 | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4752-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sanguinarine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguinarine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sanguinarine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANGUINARINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOP122S791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


